molecular formula C11H20N2O3 B12969527 1,1-Dimorpholinopropan-2-one

1,1-Dimorpholinopropan-2-one

Cat. No.: B12969527
M. Wt: 228.29 g/mol
InChI Key: HPMNMDDRVKQEPD-UHFFFAOYSA-N
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Description

1,1-Dimorpholinopropan-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of two morpholine rings attached to a propanone backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimorpholinopropan-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with 1,3-dichloropropan-2-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimorpholinopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1,1-Dimorpholinopropan-2-one has found applications in several scientific domains:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimorpholinopropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1,3-Dimorpholinopropan-2-one
  • 1,1-Dimorpholinobutan-2-one
  • 1,1-Dimorpholinopentan-2-one

Comparison: 1,1-Dimorpholinopropan-2-one is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its dual morpholine rings provide enhanced nucleophilicity and electrophilicity, making it a versatile reagent in synthetic chemistry.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

1,1-dimorpholin-4-ylpropan-2-one

InChI

InChI=1S/C11H20N2O3/c1-10(14)11(12-2-6-15-7-3-12)13-4-8-16-9-5-13/h11H,2-9H2,1H3

InChI Key

HPMNMDDRVKQEPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(N1CCOCC1)N2CCOCC2

Origin of Product

United States

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